molecular formula C8H12O2 B2855778 (1S,2S,3R,5S,6R)-9-Oxatricyclo[4.2.1.02,5]nonan-3-ol CAS No. 2413847-87-5

(1S,2S,3R,5S,6R)-9-Oxatricyclo[4.2.1.02,5]nonan-3-ol

Cat. No.: B2855778
CAS No.: 2413847-87-5
M. Wt: 140.182
InChI Key: FQMFLKBRPFUGSY-YQXRAVKXSA-N
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Description

(1S,2S,3R,5S,6R)-9-Oxatricyclo[42102,5]nonan-3-ol is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S,3R,5S,6R)-9-Oxatricyclo[4.2.1.02,5]nonan-3-ol typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, followed by a series of functional group transformations to achieve the desired tricyclic structure. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the tricyclic ring system.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can be employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

(1S,2S,3R,5S,6R)-9-Oxatricyclo[4.2.1.02,5]nonan-3-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups such as halides are replaced by nucleophiles like hydroxide or amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydroxide or ammonia in aqueous solution.

Major Products Formed

The major products formed from these reactions include various alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1S,2S,3R,5S,6R)-9-Oxatricyclo[4.2.1.02,5]nonan-3-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1S,2S,3R,5S,6R)-9-Oxatricyclo[4.2.1.02,5]nonan-3-ol involves its interaction with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways, resulting in the observed biological effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in cellular signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R,3S,5R,6S)-9-Oxatricyclo[4.2.1.02,5]nonan-3-ol: A stereoisomer with similar structural features but different spatial arrangement of atoms.

    (1S,2S,3R,5S,6R)-9-Oxatricyclo[4.2.1.02,5]nonan-2-ol: A compound with a similar tricyclic structure but different functional group positioning.

Uniqueness

The uniqueness of (1S,2S,3R,5S,6R)-9-Oxatricyclo[4.2.1.02,5]nonan-3-ol lies in its specific stereochemistry and functional group arrangement, which confer distinct chemical and biological properties compared to its similar compounds.

This detailed article provides a comprehensive overview of (1S,2S,3R,5S,6R)-9-Oxatricyclo[42102,5]nonan-3-ol, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(1S,2S,3R,5S,6R)-9-oxatricyclo[4.2.1.02,5]nonan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c9-5-3-4-6-1-2-7(10-6)8(4)5/h4-9H,1-3H2/t4-,5-,6-,7+,8+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQMFLKBRPFUGSY-YQXRAVKXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3C(C1O2)CC3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2[C@H]3[C@@H]([C@@H]1O2)C[C@H]3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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